molecular formula C8H9NO3 B3056451 2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione CAS No. 7151-24-8

2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione

Cat. No. B3056451
CAS RN: 7151-24-8
M. Wt: 167.16 g/mol
InChI Key: GNJKALOITRXADZ-UHFFFAOYSA-N
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Description

2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as homophthalic anhydride, this compound has been synthesized using various methods and studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of New Derivatives : A study by Tan et al. (2016) developed a new synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene and involving epoxidation and opening of the epoxide with nucleophiles (Tan et al., 2016).
  • Formation of Tricyclic N-Aminoimides : Struga et al. (2007) synthesized two new N-aminoimides and analyzed their molecular and crystal structure, highlighting the versatility of such compounds (Struga et al., 2007).

Structural and Theoretical Studies

  • Structural Studies of Derivatives : Tan et al. (2020) conducted structural and theoretical studies on novel norcantharidine derivatives, revealing insights into the supramolecular interactions and crystal structures of these molecules (Tan et al., 2020).
  • Comparative Analysis of Tricyclic Imides : Mitchell et al. (2013) compared the structure and reactivity of various tricyclic imides, contributing to a better understanding of these compounds (Mitchell et al., 2013).

Antimicrobial and Antitumor Activities

  • Antimicrobial Screening : Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of 2-hydroxy-1H-isoindole-1,3(2H)-dione, and evaluated their antimicrobial properties, exploring their potential as chemotherapeutic agents (Jain et al., 2006).
  • Cytostatic Agent Development : Chan et al. (1987) designed and synthesized derivatives of 2-hydroxy-1H-isoindole-1,3-diones as potential antitumor agents, studying their cytostatic activity and conducting quantitative structure-activity relationship analysis (Chan et al., 1987).

Novel Synthesis and Reaction Studies

  • Facile Synthesis Approach : Nikpour et al. (2006) developed a facile synthesis of 1H-isoindole-1,3(2H)-diones, showcasing an efficient method for producing these compounds (Nikpour et al., 2006).
  • Palladium-Catalyzed Reduction : Hou et al. (2007) investigated the palladium-catalyzed formate reduction of substituted 1,3-dihydro-2H-isoindoles, leading to the formation of 4,5,6,7-tetrahydro-2H-isoindoles (Hou et al., 2007).

properties

IUPAC Name

2-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-2,5-6,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJKALOITRXADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290695
Record name 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione

CAS RN

7151-24-8
Record name NSC70410
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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